1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea
Description
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea is a chemical compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2N3O/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQMVDWEXQVFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to produce corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and difluorophenyl groups contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea
- 1-(5-Bromopyridin-2-yl)-3-(3,5-difluorophenyl)urea
- 1-(5-Bromopyridin-2-yl)-3-(2,4-dichlorophenyl)urea
Uniqueness
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)urea is unique due to the presence of both bromopyridine and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential as a versatile building block in various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
